2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with dimethylamino and dimethylbutanamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Attachment of Dimethylbutanamide Group: The final step involves the attachment of the dimethylbutanamide group through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-methylbutanamide
- 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylpentanamide
Uniqueness
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl ring and dimethylamino groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H29N3O |
---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(5)12-9-7-6-8-11(12)16(3)4/h10-13H,6-9,15H2,1-5H3/t11?,12-,13?/m0/s1 |
InChI Key |
FHSSIEWIEGGRHJ-CPCZMJQVSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C)[C@H]1CCCCC1N(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCCCC1N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.